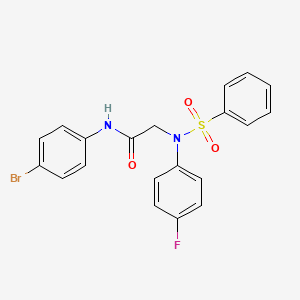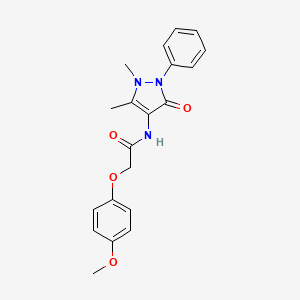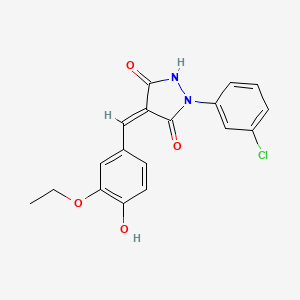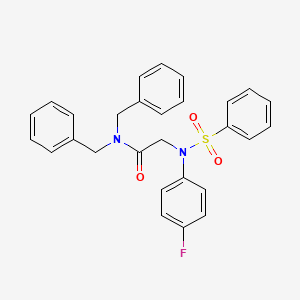
N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in a range of diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.
Mécanisme D'action
N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in the regulation of blood vessel tone and blood flow. By activating sGC, this compound 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes relaxation of smooth muscle cells and dilation of blood vessels. This leads to improved blood flow and reduced blood pressure, which can help to alleviate the symptoms of diseases such as pulmonary hypertension and heart failure.
Biochemical and Physiological Effects:
In addition to its effects on blood vessel tone and blood flow, this compound 41-2272 has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, and it has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 for lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation in a controlled manner, without the confounding effects of other signaling pathways. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.
Orientations Futures
There are many potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of sGC activation in different disease models, including neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of this compound 41-2272 in combination with other drugs, to enhance its therapeutic effects and reduce the risk of side effects.
Applications De Recherche Scientifique
N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in a range of diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease. In addition, it has been shown to have anti-inflammatory and neuroprotective effects, making it a promising compound for the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-12-8-16(22)9-13-18)28(26,27)19-4-2-1-3-5-19/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUGHOPDNRTWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3569127.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3569128.png)
![4-[(3-bromo-4-methylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3569137.png)
![N-(4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B3569155.png)

![4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3569172.png)
![N-(2,4-difluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569178.png)
![7-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569184.png)
![3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569193.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569199.png)



